Technical Whitepaper: Properties, Mechanistic Utility, and Workflows for (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3)
Technical Whitepaper: Properties, Mechanistic Utility, and Workflows for (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3)
Executive Summary
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) is a highly specialized, enantiomerically pure chiral building block[1]. Recognized primarily as the carboxybenzyl (Cbz) protected derivative of (R)-3-amino-1-butanol (CAS 61477-40-5), this compound is a critical linchpin in the commercial synthesis of advanced active pharmaceutical ingredients (APIs)[2]. Its most prominent application is in the synthesis of Dolutegravir, a blockbuster HIV-1 integrase strand transfer inhibitor[3]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, its mechanistic role in asymmetric synthesis, and field-validated protocols for its utilization.
Physicochemical & Structural Profiling
Structurally, CAS 866395-21-3 features a primary hydroxyl group, a secondary chiral center with an absolute (R)-configuration, and an amine masked by a Cbz protecting group[4].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (R)-Benzyl (4-hydroxybutan-2-yl)carbamate |
| Synonyms | N-Cbz-(R)-3-amino-1-butanol; benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
| CAS Registry Number | 866395-21-3[4] |
| Molecular Formula | C12H17NO3[1] |
| Molecular Weight | 223.27 g/mol [1] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCO[1] |
| Physical Form | Colorless to light yellow viscous liquid/oil[5] |
Mechanistic Causality in API Synthesis
The Rationale for Cbz Protection
In the synthesis of complex APIs, the free amino alcohol ((R)-3-amino-1-butanol) is highly polar, water-soluble, and susceptible to unwanted side reactions such as N-alkylation or oxidation[6]. By utilizing the Cbz-protected variant (CAS 866395-21-3), chemists achieve three critical advantages:
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Orthogonality: The Cbz group is robust against mildly acidic or basic conditions used in upstream aliphatic elongations.
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Purification Enhancement: The addition of the bulky, lipophilic benzyl ring significantly improves the compound's partition coefficient. This enables easier liquid-liquid extraction and chromatographic resolution to upgrade enantiomeric excess (ee) prior to final API assembly.
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Traceless Cleavage: Cbz is removed via catalytic hydrogenolysis, yielding only toluene and carbon dioxide. This avoids the use of harsh acids (like TFA used for Boc removal) and prevents the formation of genotoxic alkyl halide impurities, a strict regulatory requirement in late-stage API synthesis[7].
Role in Dolutegravir Synthesis
Dolutegravir's pharmacophore relies on a unique tricyclic pyrido-pyrazine-oxazine core[8]. The stereocenter at C3 of the butanol chain directly dictates the absolute (4R,12aS) configuration of the final oxazine ring, which is absolute for its binding affinity to the HIV integrase active site[9].
Figure 1: Synthetic workflow illustrating the role of CAS 866395-21-3 in Dolutegravir API synthesis.
Experimental Methodologies & Self-Validating Protocols
To transition from the protected intermediate to the active nucleophile, a highly controlled deprotection workflow is required. The following protocol outlines the hydrogenolysis of CAS 866395-21-3 to yield (R)-3-amino-1-butanol[7].
Protocol: Catalytic Hydrogenolysis of CAS 866395-21-3
Objective: Traceless removal of the Cbz group while preserving the chiral integrity of the secondary amine. Causality & Self-Validation: This protocol is designed as a self-validating system. The progression of the reaction is visually and analytically confirmed by the transition of the molecule from a UV-active species (due to the benzyl ring) to a UV-inactive, ninhydrin-positive species.
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Substrate Preparation: Dissolve 1.0 equivalent of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate in anhydrous ethanol (10 volumes). Causality: Ethanol serves as an excellent proton-donating solvent that stabilizes the resulting free amine and facilitates hydrogen gas solubility.
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Catalyst Loading: Under a strict nitrogen blanket, carefully add 10% w/w Palladium on Carbon (Pd/C) (typically 0.05 equivalents of Pd). Critical Safety Step: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; the nitrogen blanket prevents auto-ignition.
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Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2). Maintain a pressure of 1-3 atm and stir vigorously at 25–30°C for 4 to 6 hours[7].
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In-Process Control (IPC): Monitor the reaction via HPLC (254 nm) or TLC (Stain: Ninhydrin). Self-Validation: The reaction is deemed complete when the UV-active starting material peak completely disappears, and a highly polar spot appears that stains deep purple with ninhydrin (confirming the primary amine).
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Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite filtration is mandated to prevent heavy metal carryover into the API stream, which is strictly regulated by ICH Q3D guidelines. Concentrate the filtrate under reduced pressure to yield (R)-3-amino-1-butanol as a colorless liquid[10].
Figure 2: Step-by-step workflow for the catalytic hydrogenolysis (deprotection) of CAS 866395-21-3.
Data Presentation & Quality Control Metrics
For the resulting intermediate to be viable for Dolutegravir synthesis, it must meet stringent quality control specifications[11]. The table below summarizes the target analytical metrics.
Table 2: Quality Control Specifications for API-Grade Intermediate
| Analytical Parameter | Specification Limit | Analytical Technique |
| Chemical Purity | ≥ 99.0% | GC (FID) or HPLC (ELSD) |
| Enantiomeric Excess (ee) | ≥ 99.5%[3] | Chiral HPLC / GC |
| Moisture Content (KF) | ≤ 0.5% | Karl Fischer Titration |
| Residual Palladium | ≤ 10 ppm | ICP-MS |
| Any Individual Impurity | ≤ 0.25%[11] | HPLC |
Conclusion
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) is far more than a simple protected alcohol; it is an engineered synthetic vector designed to carry a fragile chiral center through aggressive upstream chemical environments. By leveraging its robust Cbz protection and highly predictable hydrogenolysis profile, drug development professionals can secure the high enantiomeric purity required for the tricyclic oxazine core of modern integrase inhibitors. Adherence to the self-validating IPCs and stringent QC metrics outlined in this guide ensures maximum yield and regulatory compliance in downstream API manufacturing.
References
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Title: CAS No.61477-40-5, (R)-3-AMINO-1-BUTANOL Suppliers Source: LookChem URL: [Link]
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Title: Dolutegravir intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Source: Sinoway Industrial Co., Ltd. URL: [Link]
- Title: WO2018020380A1 - Enzymatic process for the preparation of (r)
- Title: US20160333026A1 - Novel process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof Source: Google Patents URL
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Title: Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis Source: Patsnap URL: [Link]
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